1-(2-chlorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide is a complex organic compound known for its diverse applications in medicinal chemistry. This compound features a sulfonamide group, a piperazine ring, and both chlorophenyl and fluorophenyl groups, making it a versatile molecule in various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of 4-fluoroaniline with ethylene oxide to form 4-(4-fluorophenyl)piperazine.
Sulfonamide Formation: The piperazine intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Final Coupling: The final step involves coupling the sulfonamide intermediate with 2-chlorobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClFN3O2S/c20-19-4-2-1-3-16(19)15-27(25,26)22-9-10-23-11-13-24(14-12-23)18-7-5-17(21)6-8-18/h1-8,22H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECSXLGBGCCWRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.